2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol
Overview
Description
2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H8F4O. It is a fluorinated phenyl ethanol derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring.
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize potential antagonists of corticotropin-releasing hormone .
Mode of Action
This can lead to changes in cellular processes and responses .
Biochemical Pathways
Based on its potential role as an antagonist of corticotropin-releasing hormone, it may be involved in the regulation of stress response pathways .
Result of Action
If it acts as an antagonist of corticotropin-releasing hormone, it could potentially inhibit the release of corticotropin and subsequently, cortisol, thereby modulating the body’s stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is subjected to hydrogen gas in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetone.
Reduction: Formation of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- 2-(4-(Trifluoromethyl)phenyl)ethanol
- 4-(Trifluoromethyl)phenol
Uniqueness
2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5,14H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSSHEINPOXUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695212 | |
Record name | 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000521-36-7 | |
Record name | 2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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